2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne.
Coupling Reactions: The benzodioxin and triazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.
Final Assembly: The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or benzodioxin derivatives.
Substitution: Various substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Interference: The compound may interfere with specific biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Prosympal: A benzodioxane derivative with therapeutic applications.
Dibozane: Another benzodioxane compound used in medicinal chemistry.
Piperoxan: A benzodioxane-based drug with adrenergic blocking properties.
Doxazosin: A benzodioxane derivative used as an antihypertensive agent.
Uniqueness
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C21H19F3N4O3S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F3N4O3S/c1-2-28-19(13-6-7-16-17(10-13)31-9-8-30-16)26-27-20(28)32-12-18(29)25-15-5-3-4-14(11-15)21(22,23)24/h3-7,10-11H,2,8-9,12H2,1H3,(H,25,29) |
InChI Key |
DTORWYGKHVLAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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